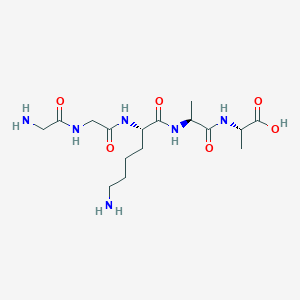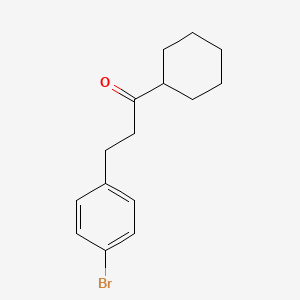
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
概要
説明
科学的研究の応用
Synthesis and Structural Analysis
- Derivative Formation: 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a key intermediate in the synthesis of various derivatives. For instance, its derivatives in the isoquinoline series exhibit distinct molecular conformations and intramolecular hydrogen bonding, as seen in the study of 4-fluoroisoquinoline-5-sulfonyl chloride derivatives (Ohba et al., 2012).
Analytical Methods
- High-Performance Liquid Chromatography (HPLC) Analysis: It plays a role in the development of sensitive HPLC methods for the analysis of tetrahydroisoquinolines (THIQs), where its derivatives are used as fluorescent labeling reagents (Inoue, Matsubara, & Tsuruta, 2008).
Antimicrobial Activity
- Antimicrobial Applications: Derivatives of 1-methyl-1,2,3,4-tetrahydroquinoline, including those with sulfonyl chloride substitutions, have been investigated for their antimicrobial properties. Studies have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as antifungal activity (Zięba et al., 2013).
Cancer Research
- Anticancer Potential: Certain derivatives of 1-methyl-1,2,3,4-tetrahydroquinoline have been studied as potential anticancer agents. Research indicates that these compounds, particularly when modified on the phenyl ring, show promising cytotoxicity against various cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Catalysis and Organic Synthesis
- Role in Organic Synthesis: It serves as a building block in various organic synthesis processes. For example, its derivatives have been used in the Friedel-Crafts cyclization processes and in the synthesis of tetrahydroquinolines, which are important in drug development (Bunce, Cain, & Cooper, 2012).
作用機序
Target of Action
Its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), has been described as an endogenous monoamine that interacts with dopaminergic neurons .
Mode of Action
1metiq, its derivative, has been shown to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (mpp+) and other endogenous neurotoxins . It is suggested that 1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
Its derivative, 1metiq, has been shown to affect dopamine metabolism .
Result of Action
Its derivative, 1metiq, has been shown to have neuroprotective properties .
特性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-12-6-2-3-8-4-5-9(7-10(8)12)15(11,13)14/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEBKFFJOSOWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696775 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947498-98-8 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)


![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)





![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)
![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1441983.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)
